![molecular formula C13H20O2 B13232103 (1R)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13232103.png)
(1R)-1-[4-(pentyloxy)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-ol: is an organic compound with the molecular formula C13H20O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a phenyl ring substituted with a pentyloxy group and an ethan-1-ol moiety. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(Pentyloxy)phenyl]ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(pentyloxy)benzaldehyde.
Reduction: The aldehyde group of 4-(pentyloxy)benzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture of the product is then subjected to chiral resolution techniques to isolate the (1R)-enantiomer.
Industrial Production Methods
Industrial production of (1R)-1-[4-(Pentyloxy)phenyl]ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced chiral resolution methods, such as chiral chromatography or enzymatic resolution, are employed to obtain the desired enantiomer with high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1R)-1-[4-(Pentyloxy)phenyl]ethan-1-ol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agent used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (Br2, Cl2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of 4-(pentyloxy)benzaldehyde or 4-(pentyloxy)acetophenone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: (1R)-1-[4-(Pentyloxy)phenyl]ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: The compound’s chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology
Biochemical Studies: The compound is used in studies to understand the interaction of chiral molecules with biological systems.
Medicine
Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry
Material Science: The compound is used in the development of new materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(Pentyloxy)phenyl]ethan-1-ol depends on its application. In biochemical studies, the compound interacts with specific enzymes or receptors, leading to a biological response. The molecular targets and pathways involved vary based on the specific context of its use. For example, in pharmaceutical applications, the compound may interact with receptors or enzymes to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-[4-(Pentyloxy)phenyl]ethan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
4-(Pentyloxy)benzaldehyde: A precursor in the synthesis of (1R)-1-[4-(Pentyloxy)phenyl]ethan-1-ol.
4-(Pentyloxy)acetophenone: An oxidation product of the compound.
Uniqueness
(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-ol is unique due to its chiral nature and the presence of both a pentyloxy group and an ethan-1-ol moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(1R)-1-(4-pentoxyphenyl)ethanol |
InChI |
InChI=1S/C13H20O2/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9,11,14H,3-5,10H2,1-2H3/t11-/m1/s1 |
InChI Key |
LBVSMLUOJGZYAI-LLVKDONJSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)[C@@H](C)O |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-7-oxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B13232027.png)
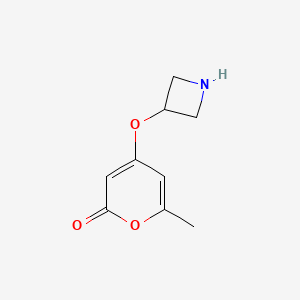
![1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13232033.png)
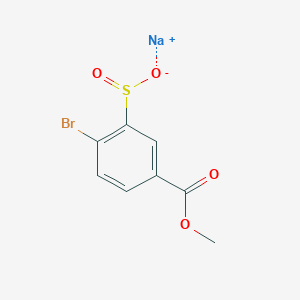
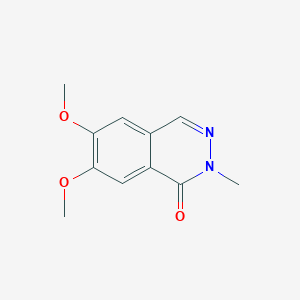
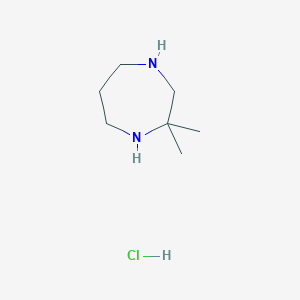
![4-[(5-Methylhexan-2-yl)amino]pentan-1-ol](/img/structure/B13232066.png)
![5-{[(Tert-butoxy)carbonyl]amino}-2-ethylpyridine-3-carboxylic acid](/img/structure/B13232072.png)
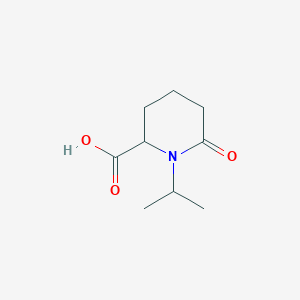
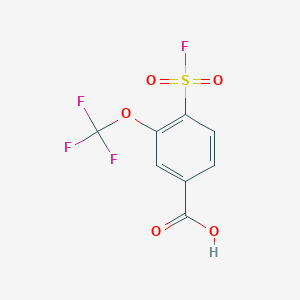
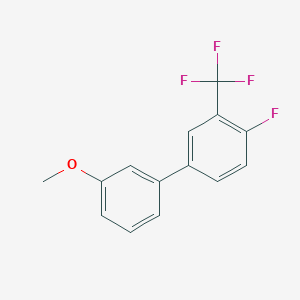
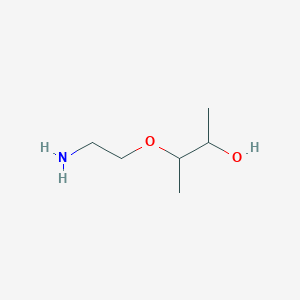
![3,3-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13232100.png)
![3-[(Tert-butylsulfanyl)methyl]piperidine](/img/structure/B13232111.png)
